molecular formula C10H15NO4 B566952 (R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester CAS No. 1313710-31-4

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Cat. No.: B566952
CAS No.: 1313710-31-4
M. Wt: 213.233
InChI Key: XLXSMICXDWTYCA-ZCFIWIBFSA-N
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Description

®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a tert-butyl ester group

Mechanism of Action

Target of Action

Tert-butyl esters are generally used as protecting groups in organic synthesis .

Mode of Action

The compound, being a tert-butyl ester, acts as a protecting group for carboxylic acids in organic synthesis . The mode of action involves the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The compound can participate in reactions with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .

Pharmacokinetics

It’s known that tert-butyl esters are resistant to hydrolysis in gastrointestinal (gi) tissue, likely due to the action of the carboxylesterase enzyme ces1 .

Result of Action

The result of the compound’s action is the formation of protected carboxylic acids, which can be used in further organic synthesis reactions. The compound can also participate in reactions to generate acid chloride intermediates, which can then react with alcohols and amines to form esters and amides .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and temperature of the reaction environment . Furthermore, the presence of certain catalysts, such as SnCl2, can enhance the compound’s reactivity .

Biochemical Analysis

Biochemical Properties

®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester plays a significant role in biochemical reactions, particularly in the context of esterification and deprotection processes. The compound interacts with various enzymes and proteins, including esterases and proteases, which facilitate its hydrolysis and subsequent release of the active pyrrolidine derivative. These interactions are crucial for the compound’s function as a protecting group, allowing for the selective modification of biomolecules in complex biochemical environments .

Cellular Effects

The effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes. For instance, the hydrolysis of the tert-butyl ester group can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular responses and metabolic flux .

Molecular Mechanism

At the molecular level, ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butyl ester group is susceptible to nucleophilic attack, leading to its cleavage and the formation of reactive intermediates. These intermediates can interact with various biomolecules, altering their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can undergo hydrolysis in the presence of strong acids or bases. Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses .

Dosage Effects in Animal Models

The effects of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and enzyme activity. These threshold effects are critical for determining the compound’s safe and effective dosage range .

Metabolic Pathways

®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is involved in various metabolic pathways, particularly those related to ester hydrolysis and pyrrolidine metabolism. The compound interacts with enzymes such as esterases and proteases, which facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its biochemical activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724903
Record name tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313710-31-4
Record name tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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